Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone

Description

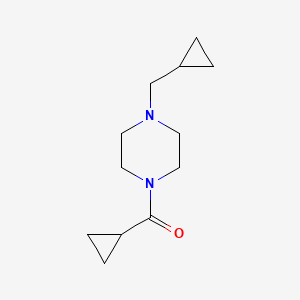

Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone is a piperazine derivative featuring a cyclopropyl group attached to the piperazine ring via a methanone linkage. The core structure—cyclopropyl-piperazine-methanone—serves as a versatile scaffold for medicinal chemistry optimization, allowing substitutions at the piperazine nitrogen to tailor pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

cyclopropyl-[4-(cyclopropylmethyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C12H20N2O/c15-12(11-3-4-11)14-7-5-13(6-8-14)9-10-1-2-10/h10-11H,1-9H2 |

InChI Key |

NFCDGCMMVURCFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2CCN(CC2)C(=O)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone exhibits significant pharmacological potential, particularly in the following areas:

- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial properties. For instance, derivatives of piperazine have been tested against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

- Neuropharmacological Effects : The presence of the piperazine ring suggests potential applications in treating neurological disorders. Compounds similar to this compound have been associated with anxiolytic and antidepressant activities due to their interactions with serotonin receptors and other neurotransmitter systems.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of specific reagents such as dimethylformamide or tetrahydrofuran, along with bases like sodium hydride.

Case Study: Acetylcholinesterase Inhibition

A study evaluating acetylcholinesterase inhibitors found that derivatives with piperazine structures exhibited significant inhibition compared to standard drugs. Modifications in side chains enhanced bioactivity, indicating that this compound might also possess similar inhibitory properties.

Potential Therapeutic Uses

The compound's unique structure contributes to its potential therapeutic applications:

- Metabolic Disorders : Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic syndromes, such as type 2 diabetes and obesity-related disorders.

- CNS Disorders : There is ongoing research into the use of cyclopropyl-containing compounds for treating conditions like mild cognitive impairment and early dementia, including Alzheimer's disease.

Comparison with Related Compounds

This compound shares structural similarities with other compounds that also feature piperazine and cyclopropane moieties. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(cyclopropylmethyl)-6-(piperazin-1-yl)pyrimidin-4-amine | Contains a pyrimidine ring | Potential anti-cancer activities |

| 1-(4-Chlorophenyl)cyclopropyl(piperazin-1-yl)methanone | Chlorophenyl substitution | May exhibit different neuropharmacological effects |

| N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide | Quinazoline core | Broader spectrum of biological activities |

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural Modifications and Substituents

The piperazine ring in this compound family is frequently modified to explore different therapeutic targets. Below is a comparative analysis of substituents and their impacts:

| Compound | Substituents | Key Structural Features |

|---|---|---|

| Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone | Cyclopropylmethyl at piperazine N4 | Cyclopropane groups on both methanone and piperazine; compact hydrophobic moieties |

| 1-(4-Chlorophenyl)cyclopropylmethanone () | 4-Chlorophenyl at cyclopropane; unsubstituted piperazine | Electron-withdrawing chloro group enhances stability; tested for anticancer activity |

| QD8 () | 4-Fluorophenyl and propoxy linker | Fluorine improves bioavailability; dual histamine H3 receptor/antioxidant activity |

| Quinoline-based ALDH1A1 inhibitor () | Quinoline with methoxy/spirocyclic groups | Bulky substituents enhance enzyme inhibition; oral bioavailability demonstrated |

| Antitrypanosomal compound () | Chloro-methyl-quinazolinyl group | High molecular weight (411 Da) with chlorine for target binding |

| Thieno-pyrimidine derivatives () | Morpholino and indazolyl groups | Kinase inhibitor-like motifs; patent applications suggest oncology applications |

| Sulfonyl/oxadiazole derivatives () | Sulfonyl or oxadiazole at piperazine | Polar groups improve solubility; oxadiazole enhances hydrogen bonding |

Physicochemical and Pharmacokinetic Properties

Key differences in physicochemical properties influence drug-likeness:

Biological Activity

Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 250.35 g/mol. The compound features a cyclopropyl group, a piperazine moiety, and a ketone functional group, which are crucial for its biological activity.

Neuropharmacological Effects

Research indicates that derivatives of piperazine, including this compound, exhibit significant interactions with various neurotransmitter receptors. A study focused on the synthesis and biological evaluation of similar compounds demonstrated that several piperazine derivatives showed agonistic activities at dopamine D2 and serotonin 5-HT1A receptors. For instance, compounds with structural similarities exhibited EC50 values in the nanomolar range for these receptors, indicating potent agonistic activity .

| Compound | Receptor | EC50 (nmol/L) | Emax (%) |

|---|---|---|---|

| 7b | D2 | 0.9 | 54.3 |

| 34c | D3 | 3.3 | 10 |

| 34c | 5-HT1A | 1.4 | - |

The above table illustrates the functional activity assays of related compounds, highlighting their receptor selectivity and potency.

Antimicrobial Activity

Another aspect of biological evaluation involved testing for antimicrobial properties. A derivative similar to this compound was evaluated against various bacterial strains using the tube dilution technique. The results indicated significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole .

Study on Anti-Chagas Activity

A notable study investigated the anti-parasitic potential of piperazine derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The study identified compounds with substantial anti-T. cruzi activity, suggesting that modifications in the piperazine structure could enhance efficacy against this pathogen . The findings emphasized the importance of structural diversity in developing effective treatments for neglected tropical diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound to various targets. These studies suggest that the compound can effectively interact with specific receptor sites, which may explain its observed biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis typically involves reductive amination or coupling reactions. For instance, intermediates like 1-(cyclopropylmethyl)piperazine are synthesized via TFA-mediated deprotection of tert-butyl carbamates (e.g., Step 4 in ). Optimization includes using NaHB(OAc)₃ as a reducing agent for reductive amination (Step 5, ) and ethanol/TEA under high-temperature sealed-tube conditions (140°C) for nucleophilic substitution (Step 8, ). Purification via prep-TLC or column chromatography is critical for isolating enantiomers, as seen in Step 5 () .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : ESI+ MS (e.g., m/z 238 [M + H]+ for intermediates) confirms molecular weight (Step 6, ).

- ¹H NMR : Multiplicity and integration ratios (e.g., δ 0.36 ppm for cyclopropyl protons in Step 9, ) validate substituent positions.

- Chromatography : Prep-TLC or HPLC resolves diastereomers, as demonstrated in Step 8 (). Discrepancies in NMR data between enantiomers (e.g., COMPOUND 36 vs. 40, ) highlight the need for solvent standardization and chiral column validation .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropyl and piperazine moieties influence biological activity, and what strategies can resolve enantiomer-specific effects?

- Methodological Answer : Enantiomers like (1R,4R)- and (1S,4S)-isomers () exhibit distinct pharmacological profiles due to spatial interactions with targets. For SAR studies, chiral resolution via chromatography (Step 5, ) and comparative bioassays are essential. Computational docking (e.g., using crystal data from ) can predict binding affinities. For example, COMPOUND 36 and 40 () differ in NMR shifts (δ 8.60 vs. 8.62 ppm), suggesting conformational impacts on activity .

Q. How can researchers address contradictory spectral data during structural elucidation?

- Methodological Answer : Contradictions may arise from solvent effects, impurities, or diastereomer formation. For example, cyclopropyl protons in COMPOUND 36 (δ 0.36 ppm, MeOD) vs. intermediates in CDCl₃ () require solvent-referenced calibration. Deuterated solvent swaps and 2D NMR (e.g., COSY, HSQC) clarify coupling patterns. Cross-referencing with synthetic intermediates (e.g., Step 5, ) ensures consistency .

Q. What methodologies are effective for designing structure-activity relationship (SAR) studies targeting histamine H3 receptor modulation?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl in ) to assess receptor binding.

- Bioisosteric Replacement : Replace cyclopropyl with bulkier groups (e.g., 4-fluorophenyl in ) to evaluate steric effects.

- In Vitro Assays : Use radioligand displacement assays for affinity measurements (e.g., Ki values) and functional cAMP assays for efficacy. Oxalate salt formation ( ) enhances solubility for in vivo testing .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of derivatives?

- Methodological Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) model membrane permeability. QSAR models (e.g., SwissADME) predict logP and bioavailability. For example, the cyclopropyl group’s rigidity ( ) may reduce metabolic degradation, enhancing half-life. Docking studies with crystal structures (e.g., PDB entries in ) identify key binding residues .

Experimental Design & Data Analysis

Q. How can reaction scalability be balanced with enantiomeric purity in multi-step syntheses?

- Methodological Answer :

- Catalytic Hydrogenation : Use Pd/C under controlled H₂ pressure (e.g., 1.8 MPa, 40°C) for debenzylation (Step 6, ).

- Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (1S,4S)-dibenzyl intermediates in ) to avoid post-synthetic resolution.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing purification steps .

Q. What strategies mitigate byproduct formation during piperazine alkylation?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce N-alkylation vs. O-alkylation.

- Protecting Groups : Use Boc-protected piperazines (Step 4, ) to direct reactivity.

- Additives : HOAc in reductive amination (Step 5, ) protonates amines, minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.